N-(2-methylphenyl)butanamide

Regioselective bromination Pharmaceutical intermediate synthesis Ortho-directing group

N-(2-Methylphenyl)butanamide (synonyms: o-Butyrotoluidide, N-butyryl-2-methylaniline, o-Butyrotoluidine), CAS 33913-15-4, is an anilide-class compound with molecular formula C11H15NO and molecular weight 177.24 g/mol. It is characterized by a butanamide chain linked to a 2-methylphenyl (ortho-tolyl) group.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 33913-15-4
Cat. No. B182630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)butanamide
CAS33913-15-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=CC=C1C
InChIInChI=1S/C11H15NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13)
InChIKeyCTKWAPPTXSVBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylphenyl)butanamide (CAS 33913-15-4): Key Pharmaceutical Intermediate for Angiotensin II Antagonist Synthesis


N-(2-Methylphenyl)butanamide (synonyms: o-Butyrotoluidide, N-butyryl-2-methylaniline, o-Butyrotoluidine), CAS 33913-15-4, is an anilide-class compound with molecular formula C11H15NO and molecular weight 177.24 g/mol . It is characterized by a butanamide chain linked to a 2-methylphenyl (ortho-tolyl) group. The compound is most prominently documented as the critical first-stage intermediate in a patented 3-step process for preparing methyl N-butyryl-4-amino-3-methylbenzoate, which is in turn the key precursor to the angiotensin II antagonist telmisartan [1]. Key physicochemical properties include a boiling point of 318.4°C at 760 mmHg, density of 1.031 g/cm³, refractive index of 1.548, and vapor pressure of 0.000361 mmHg at 25°C .

Why N-(2-Methylphenyl)butanamide Cannot Be Replaced by Its Meta, Para, or Unsubstituted Anilide Analogs


The ortho-methyl substituent in N-(2-methylphenyl)butanamide is not a passive structural feature—it fundamentally governs both the compound's conformational behavior and its synthetic utility. The ortho-methyl group creates steric crowding that increases the interplanar angle between the aromatic ring and the amide plane, conferring a distinct conformational profile not shared by the meta- or para-methyl isomers [1]. Crucially, this ortho substitution directs electrophilic aromatic bromination exclusively to the para position (C-4), enabling the high-yield, high-purity synthesis of N-(4-bromo-2-methylphenyl)butanamide—a regiochemical outcome that cannot be replicated with N-(3-methylphenyl)butanamide or N-(4-methylphenyl)butanamide, which would produce mixtures or the wrong regioisomer [2]. Generic substitution of the ortho isomer with its meta or para counterparts would therefore destroy the regiochemical control essential for the downstream pharmaceutical synthesis pathway.

Quantitative Evidence Guide: Differentiating N-(2-Methylphenyl)butanamide from Its Closest Analogs for Scientific Procurement


Regiospecific Para-Bromination: Ortho-Methyl Directing Effect Enables Exclusive 4-Bromo Product Formation

In the patented synthesis of methyl N-butyryl-4-amino-3-methylbenzoate (a telmisartan precursor), N-(2-methylphenyl)butanamide undergoes bromination with elemental bromine in acetic acid to yield exclusively N-(4-bromo-2-methylphenyl)butanamide. The ortho-methyl group directs electrophilic substitution to the para position with complete regioselectivity [1]. In contrast, N-(3-methylphenyl)butanamide (meta isomer, CAS 69833-26-7) would direct bromination to multiple positions (C-4, C-6) due to the meta-substituent's weaker and less specific directing influence, while N-(4-methylphenyl)butanamide (para isomer, CAS 20172-29-6) has its preferred position blocked . The ortho isomer is thus uniquely suited for this synthetic pathway.

Regioselective bromination Pharmaceutical intermediate synthesis Ortho-directing group

Three-Step vs. Four-Step Telmisartan Intermediate Synthesis: 74–90% Reduction in Synthetic Steps with Ortho Isomer Route

The patented process using N-(2-methylphenyl)butanamide (VII) comprises only 3 steps to reach methyl N-butyryl-4-amino-3-methylbenzoate (II), with an overall yield of 90–95% across all three stages [1]. The previously known 4-step route (starting from 4-nitro-m-xylene) required a disadvantageous first oxidation step with reaction times of 20 hours and yields of only 22.5–27% [1]. The ortho-toluidine → butyramide route thus eliminates one synthetic step while simultaneously improving the overall yield by approximately 4-fold relative to the yield-limiting step of the prior art [1]. Individual step yields: Step 1 (VI→VII): 92–95% yield, >98% purity; Step 2 (VII→VIII): >95% yield, >99% purity; Step 3 (VIII→II): >95% yield [1].

Telmisartan synthesis Process chemistry efficiency Angiotensin II antagonist intermediate

Conformational Restriction: Ortho-Methyl Steric Effect Increases Ar–N Rotational Barrier vs. Meta and Para Isomers

Systematic studies on o-toluidine derivatives demonstrate that N-acyl substituents in ortho-substituted anilides produce significantly higher barriers to rotation about the Ar–N bond compared to their meta- and para-substituted counterparts [1]. The ortho-methyl group introduces steric interactions with the amide carbonyl, forcing the aromatic ring out of coplanarity with the amide plane and increasing the interplanar angle [2]. This conformational restriction is directly relevant to the compound's reactivity in subsequent transformations, as the non-coplanar geometry influences both the electronic availability of the aromatic ring for electrophilic attack and the steric accessibility of the para position [1][2]. The meta and para isomers lack this steric constraint and adopt conformations closer to coplanarity.

Conformational analysis Rotational barrier Amide bond geometry

Functional Group Differentiation: Absence of 3-Oxo Group Distinguishes N-(2-Methylphenyl)butanamide from the Dye Intermediate 2'-Methylacetoacetanilide

N-(2-Methylphenyl)butanamide (C11H15NO, MW 177.24 g/mol) and 2'-methylacetoacetanilide (also called N-(2-methylphenyl)-3-oxobutanamide, CAS 93-68-5, C11H13NO2, MW 191.23 g/mol) share the same ortho-toluidine-derived anilide core but differ critically by the presence of a 3-oxo (acetoacetyl) group in the latter . 2'-Methylacetoacetanilide is primarily employed as a coupling component in the synthesis of organic yellow pigments (C.I. Pigment Yellow 9, 14, 62; C.I. Pigment Orange 1) and agrochemicals . Its melting point is 104–106°C and boiling point is approximately 326.97°C . N-(2-Methylphenyl)butanamide, lacking the 3-oxo group, has a boiling point of 318.4°C at 760 mmHg and serves an entirely different application space as a pharmaceutical intermediate . The two compounds are not functionally interchangeable in either application direction.

Functional group differentiation Application-specific procurement Pharmaceutical vs. dye intermediate

Physical Property Differentiation: Boiling Point and Density Distinguish Ortho Isomer from Para and Meta Isomers

The three methyl-positional isomers of N-(methylphenyl)butanamide share the identical molecular formula (C11H15NO) and molecular weight (177.24 g/mol) but exhibit distinct physicochemical properties that are critical for identity confirmation and quality control. N-(2-methylphenyl)butanamide has a boiling point of 318.4°C at 760 mmHg, density of 1.031 g/cm³, and refractive index of 1.548 . N-(4-methylphenyl)butanamide (CAS 20172-29-6) and N-(3-methylphenyl)butanamide (CAS 69833-26-7) have different boiling points, densities, and chromatographic retention characteristics [1]. These differences are essential for analytical method development (HPLC, GC) to verify the identity and purity of the procured material, as the isomers cannot be distinguished by molecular weight or elemental analysis alone.

Physicochemical characterization Isomer identification Quality control specification

Optimal Procurement and Application Scenarios for N-(2-Methylphenyl)butanamide Based on Verified Evidence


Telmisartan Key Intermediate Manufacturing: 3-Step Process with 90–95% Overall Yield

N-(2-Methylphenyl)butanamide is the essential first-stage intermediate in the Bayer-patented 3-step synthesis of methyl N-butyryl-4-amino-3-methylbenzoate, the direct precursor to the angiotensin II antagonist telmisartan [1]. The process delivers overall yields of 90–95% with individual step yields all exceeding 92% [1]. This route is specifically enabled by the ortho-methyl substitution pattern, which directs bromination exclusively to the para position. Procurement of this compound is mandatory for any manufacturer or CRO implementing this patented telmisartan intermediate synthesis pathway. No other positional isomer (meta or para) can substitute, as they fail to provide the required regiochemical outcome [1].

Regiospecific Synthesis of N-(4-Bromo-2-methylphenyl)butanamide via Ortho-Directed Electrophilic Bromination

The compound serves as a platform for the high-yield (>95%), high-purity (>99%) synthesis of N-(4-bromo-2-methylphenyl)butanamide—a novel compound disclosed in U.S. Patent 6,620,962 [1]. The ortho-methyl group ensures exclusive para-bromination without formation of regioisomeric byproducts [1]. This regiospecific transformation is valuable for medicinal chemistry programs requiring halogenated anilide building blocks with defined substitution patterns. The brominated product can subsequently undergo palladium-catalyzed carbonylation or cross-coupling reactions [1].

Conformational Analysis and Structure–Activity Relationship (SAR) Studies of Ortho-Substituted Anilides

The ortho-methyl group in N-(2-methylphenyl)butanamide imposes a non-coplanar conformation between the aromatic ring and the amide plane, resulting in a measurably higher barrier to Ar–N bond rotation compared to meta- and para-substituted analogs [2][3]. This conformational restriction can be exploited in SAR studies where the spatial orientation of the aromatic ring relative to the amide pharmacophore influences target binding. The compound is suitable as a reference standard for variable-temperature NMR studies of hindered rotation in N-aryl amides [2].

Differentiated Procurement Decision: Ortho-Butanamide vs. Acetoacetyl-o-toluidide for Divergent Application Tracks

Procurement specialists must carefully distinguish N-(2-methylphenyl)butanamide (CAS 33913-15-4, MW 177.24, BP 318.4°C, pharmaceutical intermediate) from its close structural analog 2'-methylacetoacetanilide (CAS 93-68-5, MW 191.23, MP 104–106°C, dye/pigment intermediate) . The presence or absence of the 3-oxo group dictates entirely different application domains. The butanamide is specified for angiotensin II antagonist intermediate synthesis, while the acetoacetyl analog is specified for organic pigment coupling (C.I. Pigment Yellow 9, 14, 62). Verification by boiling point, melting point absence/presence, and molecular weight (MS) provides unambiguous identity confirmation .

Quote Request

Request a Quote for N-(2-methylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.